3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid
Description
3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid is a benzoic acid derivative featuring a cyclopropylmethyl substituent at the 3-position and methoxy groups at the 4- and 5-positions. The cyclopropylmethyl group is notable in pharmaceuticals for enhancing metabolic stability and receptor binding, as seen in opioid antagonists like naltrindole and GNTI . The 4,5-dimethoxy configuration may confer specificity in analytical or synthetic contexts, as observed in Aricept-related quality control standards .
Properties
CAS No. |
647855-02-5 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-16-11-7-10(13(14)15)6-9(12(11)17-2)5-8-3-4-8/h6-8H,3-5H2,1-2H3,(H,14,15) |
InChI Key |
YKRSGBKUMSBGDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CC2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-dimethoxybenzoic acid.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Halogenated derivatives of the original compound.
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The unique structural features of 3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid make it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.
Industry:
Polymer Synthesis: The compound can be incorporated into polymer backbones to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance binding affinity and specificity, while the methoxy groups can influence the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
Table 1: Substituent Impact on Properties
*Estimated based on substituent contributions.
Positional Isomerism: 4,5-Dimethoxy vs. 3,5-Dimethoxy
The positions of methoxy groups significantly alter biological and chemical behavior:
- 4,5-Dimethoxy Configuration : Found in Aricept-related compounds, this arrangement may enhance steric hindrance or electronic effects critical for binding in quality control assays .
- 3,5-Dimethoxy Configuration: In M. aeruginosa studies, this isomer increased chlorophyll-a levels, suggesting a structure-dependent interaction with microbial metabolism .
Functional Group Comparisons in Drug Design
- Naltrindole and GNTI () : These opioid antagonists share a cyclopropylmethyl group attached to a morphinan core. The cyclopropylmethyl moiety enhances receptor affinity and metabolic resistance, a property that may extend to benzoic acid derivatives .
- Schiff Base-Thiol Silica Gel () : A 4,5-dimethoxybenzoic acid derivative functionalized with thiol groups demonstrates applications in adsorption, highlighting the versatility of dimethoxybenzoic acid scaffolds in materials science .
Biological Activity
Introduction
3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial properties, anti-inflammatory effects, and other pharmacological activities supported by diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHO
- Molecular Weight : 234.25 g/mol
- IUPAC Name : 3-(cyclopropylmethyl)-4,5-dimethoxybenzoic acid
The presence of methoxy groups and a cyclopropylmethyl moiety contributes to its unique chemical properties, influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 3-(cyclopropylmethyl)-4,5-dimethoxybenzoic acid against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) were reported to be around 25.9 µM and 12.9 µM, respectively. This indicates significant antibacterial activity, suggesting that the compound could be further developed as an antimicrobial agent .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 25.9 |
| Methicillin-resistant S. aureus | 12.9 |
Anti-inflammatory Effects
The compound was also evaluated for its anti-inflammatory properties. It showed a capacity to attenuate lipopolysaccharide-induced NF-κB activation, which is a crucial pathway in inflammatory responses.
- Inhibition of NF-κB Activation : Several derivatives demonstrated more potent anti-inflammatory effects than the parent compound, cinnamic acid. The degree of inhibition varied based on the substituents on the phenyl ring .
Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of the compound on various cell lines:
- Cell Viability : The compound exhibited no significant cytotoxic effects up to a concentration of 20 µM, indicating a favorable safety profile for potential therapeutic applications .
Pharmacokinetic Properties
The pharmacokinetic profile of 3-(cyclopropylmethyl)-4,5-dimethoxybenzoic acid was analyzed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters:
- Lipophilicity : The compound's lipophilicity was experimentally determined and correlated with its biological activity. Higher lipophilicity values were associated with increased antimicrobial efficacy .
Case Study 1: Antibacterial Efficacy
A study conducted on various benzoic acid derivatives revealed that compounds with specific substituents exhibited enhanced activity against gram-positive bacteria. The structural modifications in 3-(cyclopropylmethyl)-4,5-dimethoxybenzoic acid were crucial for its effectiveness against resistant strains like MRSA.
Case Study 2: Inflammation Model
In an animal model of inflammation induced by lipopolysaccharides, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
